molecular formula C13H9ClN2O B2987625 2-Benzyloxy-6-chloro-4-cyanopyridine CAS No. 175422-06-7

2-Benzyloxy-6-chloro-4-cyanopyridine

Cat. No.: B2987625
CAS No.: 175422-06-7
M. Wt: 244.68
InChI Key: DCRFOFSGAZQBFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like “2-Benzyloxy-6-chloro-4-cyanopyridine” often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols such as the Suzuki–Miyaura coupling are commonly used . This process involves the coupling of two chemically differentiated fragments with the metal catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H9ClN2O/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 .


Chemical Reactions Analysis

Organoboron compounds, which are often used in the synthesis of “this compound”, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis Enhancements and Chemical Properties

2-Benzyloxy-6-chloro-4-cyanopyridine serves as a key intermediate in synthetic organic chemistry, demonstrating its importance in various chemical transformations. Its utility is highlighted in the mix-and-heat benzylation of alcohols, where a stable, neutral organic salt derived from a similar structure efficiently converts alcohols into benzyl ethers, showcasing its role in facilitating benzylation reactions with good to excellent yields (Kevin W. C. Poon & G. Dudley, 2006).

Metal-Organic Materials

In the realm of materials science, this compound-related compounds contribute to the development of metal-organic materials. For instance, the temperature and concentration can influence the formation of interpenetrated metal-organic frameworks (MOFs), offering insights into controlling the synthesis of these materials for various applications (Jianjun Zhang et al., 2009).

Heterocyclic Compound Synthesis

The compound's framework is pivotal in the synthesis of complex heterocyclic structures, such as bisbenzofuro[2,3-b:3',2'-e]pyridines, through palladium-catalyzed double intramolecular oxidative C-H/C-H coupling. This process underscores its significance in constructing N,O-mixed heteroacenes, crucial for materials chemistry (H. Kaida et al., 2017).

Cyclotrimerization Catalyst

Another application involves its role in the cyclotrimerization of alkynes to substituted benzenes, facilitated by an instant catalyst derived from a structurally related compound. This method highlights its contribution to making the cyclotrimerization process practical and efficient, offering a cost-effective and accessible approach to synthesizing substituted benzenes (Naoko Saino et al., 2006).

Safety and Hazards

While specific safety and hazard information for “2-Benzyloxy-6-chloro-4-cyanopyridine” is not available, it’s important to note that similar compounds, such as 2-Chloro-4-cyanopyridine, are known to be toxic in contact with skin, harmful if swallowed or inhaled, and can cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

2-chloro-6-phenylmethoxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-12-6-11(8-15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRFOFSGAZQBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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